4-fluoro-2-(4H-1,2,4-triazol-4-yl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2-(1,2,4-triazol-4-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O/c9-6-1-2-8(13)7(3-6)12-4-10-11-5-12/h1-5,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKHODYKDRUGJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N2C=NN=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1784874-39-0 | |
| Record name | 4-fluoro-2-(4H-1,2,4-triazol-4-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 4 Fluoro 2 4h 1,2,4 Triazol 4 Yl Phenol and Analogues
Established Synthetic Pathways for Triazole-Phenol Derivatives
The construction of the 1,2,4-triazole (B32235) ring linked to a phenolic system is a key synthetic challenge. Several methods have been established for the synthesis of 4-substituted-1,2,4-triazoles, which can be adapted for the specific construction of triazole-phenol derivatives. researchgate.net
Synthesis via Diformylhydrazine and Aminophenol Condensation
A direct and effective method for the synthesis of 4-aryl-1,2,4-triazoles involves the reaction of diformylhydrazine with substituted aminophenols. researchgate.netresearchgate.net This approach is particularly relevant for the synthesis of the 2-(4H-1,2,4-triazol-4-yl)phenol core. The reaction proceeds by heating diformylhydrazine with the corresponding aminophenol, in this case, 2-amino-4-fluorophenol. nih.gov
The synthesis of 2-(4H-1,2,4-triazol-4-yl)phenol has been successfully achieved by reacting o-aminophenol with diformylhydrazine in a sealed autoclave at elevated temperatures. nih.gov This method yields stable crystalline products with high melting points, which are soluble in solvents like ethanol (B145695) and DMSO. researchgate.net The proposed mechanism for this reaction involves a nucleophilic attack of the amino nitrogen of the aminophenol onto the carbonyl carbon of diformylhydrazine, leading to a high-energy transition state and subsequent cyclization to form the triazole ring. researchgate.net
| Reactants | Conditions | Product | Yield (%) |
| o-Aminophenol, Diformylhydrazine | 443 K, 2 days | 2-(4H-1,2,4-Triazol-4-yl)phenol | 64 |
| p-Aminophenol, Diformylhydrazine | Fusion at 145-170 °C | 4-(p-Hydroxyphenyl)-1,2,4-triazole | Not Specified |
This table presents examples of triazole-phenol synthesis using diformylhydrazine.
Application of Mannich Reactions in Triazole Derivative Synthesis
The Mannich reaction is a versatile carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. researchgate.net In the context of triazole synthesis, Mannich reactions are instrumental in producing a variety of derivatives, often yielding beta-aminoketones. researchgate.netnih.gov This reaction typically involves the condensation of a compound containing an active hydrogen atom with an aldehyde (often formaldehyde) and a primary or secondary amine. psu.edu
While not a direct method for the synthesis of the 4-fluoro-2-(4H-1,2,4-triazol-4-yl)phenol core itself, Mannich reactions are extensively used to derivatize triazole rings, particularly those containing thiol or amino groups. rsc.orgnih.gov For instance, 4-amino-3-methyl-s-triazole-5-thiol can be reacted with formaldehyde (B43269) and various amines to afford the corresponding Mannich bases. rsc.orgnih.gov This demonstrates the utility of the Mannich reaction in functionalizing pre-formed triazole systems, which could be a potential strategy for modifying analogues of the target compound.
Strategies for Selective Fluorine Introduction in Aromatic Systems
The introduction of fluorine into aromatic rings can significantly alter the physicochemical and biological properties of a molecule. numberanalytics.com Selective fluorination is a key step in the synthesis of this compound. Several methods exist for the selective introduction of fluorine atoms into aromatic systems. acs.orgrsc.org
One of the most iconic methods is the Balz-Schiemann reaction, which involves the thermal decomposition of aryldiazonium tetrafluoroborate (B81430) salts to yield aryl fluorides. acs.org This would entail diazotization of an amino group at the desired position on the phenol (B47542) ring, followed by treatment with a tetrafluoroborate source.
Nucleophilic aromatic substitution (SNAr) reactions also provide a route to fluorinated aromatics. rsc.org This typically involves the displacement of a good leaving group, such as a nitro or chloro group, by a fluoride (B91410) ion. The choice of fluoride source is crucial, with reagents like potassium fluoride (KF) and tetramethylammonium (B1211777) fluoride (TMAF) being commonly employed. rsc.org The reactivity of the aromatic ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups.
Electrophilic fluorination is another approach, although it can be challenging to achieve high selectivity. google.com Reagents such as those containing the NF₄⁺ ion have been shown to be powerful for the electrophilic substitution of hydrogen with fluorine on aromatic rings. google.com
| Method | Description | Key Reagents |
| Balz-Schiemann Reaction | Thermal decomposition of aryldiazonium tetrafluoroborate salts. | NaNO₂, HBF₄ |
| Nucleophilic Aromatic Substitution | Displacement of a leaving group (e.g., -NO₂, -Cl) by a fluoride ion. | KF, TMAF |
| Electrophilic Fluorination | Electrophilic substitution of a hydrogen atom with a fluorine atom. | NF₄BF₄ |
This table summarizes common methods for the selective fluorination of aromatic rings.
Derivatization Approaches for the this compound Core
Once the core structure of this compound is synthesized, further modifications can be made to modulate its properties. These derivatizations can target the phenolic hydroxyl group or the phenyl ring itself.
Modifications of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a versatile functional handle for derivatization. Classical electrophilic substitution reactions are commonly employed to modify this group. rhhz.netnih.gov
Alkylation: The hydroxyl group can be alkylated to form ethers. This is often achieved by reacting the phenol with an alkyl halide in the presence of a base. For example, introducing an alkyl chain can be a convenient way to link the phenolic fragment to other moieties. mdpi.com
Acylation: Acylation of the phenolic hydroxyl group to form esters is another common modification. rhhz.netnih.gov This can be accomplished using acyl chlorides or anhydrides.
Phosphorylation: The hydroxyl group can also be phosphorylated to yield phosphate (B84403) esters. rhhz.net
These modifications can be used to alter the solubility, lipophilicity, and other properties of the parent molecule.
Substituent Effects on the Phenyl Ring System
The substituents on the phenyl ring of this compound, namely the fluorine atom and the 1,2,4-triazole ring, exert significant electronic effects that influence the reactivity of the aromatic system. lumenlearning.com
The 1,2,4-triazole ring is generally considered an electron-withdrawing group. The nature of the substituent on the triazole ring itself can further modulate its electronic properties. nih.gov The presence of multiple nitrogen atoms in the triazole ring contributes to its electron-deficient character.
The combined effect of the electron-withdrawing fluorine atom and the 1,2,4-triazole ring would be to deactivate the phenyl ring towards further electrophilic substitution. lumenlearning.com The directing effects of these two groups would need to be considered in any subsequent reactions on the aromatic ring. The fluorine atom directs to the ortho and para positions relative to itself, while the directing influence of the triazole ring would also play a role in determining the regioselectivity of further substitutions.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |
| Fluorine (-F) | Electron-withdrawing | Electron-donating (weak) | Deactivating | Ortho, Para |
| 1,2,4-Triazole | Electron-withdrawing | Electron-withdrawing | Deactivating | Meta (generally) |
This table outlines the electronic effects of the substituents on the phenyl ring.
Functionalization and Substitution on the 1,2,4-Triazole Heterocycle
The 1,2,4-triazole ring is a versatile scaffold that allows for various functionalization and substitution reactions, enabling the synthesis of a diverse range of derivatives with modified properties. The primary sites for modification on the 4-aryl-4H-1,2,4-triazole core are the nitrogen atoms of the triazole ring, which can undergo reactions such as alkylation and arylation.
N-Alkylation of 4-aryl-4H-1,2,4-triazoles is a common strategy to introduce alkyl groups onto the triazole ring, typically at the N1 or N2 position. This reaction often leads to the formation of 1,4-disubstituted-1,2,4-triazolium salts. The choice of alkylating agent, base, and solvent can influence the regioselectivity and yield of the reaction. For instance, the alkylation of 1,2,4-triazole with various alkyl halides in the presence of a base like DBU has been shown to produce 1-substituted-1,2,4-triazoles with high regioselectivity. nih.gov In a study on the alkylation of 1,2,4-triazole, reactions with different alkyl halides yielded the corresponding 1-alkyl-1,2,4-triazoles in over 90% isolated yields. These 1-alkylated triazoles can be further quaternized at the N4 position. asianpubs.org
N-Arylation of 4-substituted-4H-1,2,4-triazoles provides a direct method to introduce aryl groups at the N1 position, leading to the formation of 1,4-disubstituted-1,2,4-triazolium salts. Copper-catalyzed arylation reactions have proven to be effective for this transformation. A study demonstrated an efficient copper-catalyzed quaternization of 4-substituted-4H-1,2,4-triazoles using diaryliodonium salts, resulting in clean product formation and complete conversions in short reaction times. researchgate.netacs.org The use of CuI as a catalyst in combination with various ligands has been shown to facilitate the N-arylation of a range of nitrogen-containing heterocycles, including triazoles, with aryl halides. researchgate.net
The following interactive table summarizes representative examples of N-alkylation and N-arylation reactions on 4-substituted-4H-1,2,4-triazoles, providing insights into the reaction conditions and yields.
| Reactant (4-Substituted-1,2,4-triazole) | Reagent | Catalyst/Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| 4-Benzyl-4H-1,2,4-triazole | Diphenyliodonium tetrafluoroborate | Cu(OAc)₂ | Acetonitrile | 100 | 1-Phenyl-4-benzyl-4H-1,2,4-triazolium tetrafluoroborate | >95 (conversion) | researchgate.netacs.org |
| 4-Phenyl-4H-1,2,4-triazole | Diphenyliodonium tetrafluoroborate | Cu(OAc)₂ | Acetonitrile | 100 | 1,4-Diphenyl-4H-1,2,4-triazolium tetrafluoroborate | >95 (conversion) | researchgate.netacs.org |
| 1,2,4-Triazole | Methyl Iodide | - | Neat | 100-120 | 1-Methyl-1,2,4-triazole | >90 | asianpubs.org |
| 1,2,4-Triazole | Butyl Bromide | - | Neat | 100-120 | 1-Butyl-1,2,4-triazole | >90 | asianpubs.org |
| 4-Amino-1,2,4-triazole | Isopropyl Bromide | - | - | - | 4-Amino-1-isopropyl-1,2,4-triazolium bromide | - | nih.gov |
Investigation of Alkylene Linker Variations in Related Analogues
In many bioactive molecules, the 1,2,4-triazole moiety is connected to other pharmacophores through a flexible alkylene linker. The length and nature of this linker can significantly influence the compound's physicochemical properties and biological activity. Systematic variations of the alkylene linker are a common strategy in medicinal chemistry to optimize the potency and pharmacokinetic profile of a lead compound.
In the context of antifungal agents, many potent triazole-based drugs feature an extended side chain, often incorporating an alkylene linker, which interacts with the active site of the target enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). imist.ma Structure-activity relationship (SAR) studies have shown that the length and flexibility of this linker are critical for optimal binding and inhibitory activity. For instance, in a series of novel triazole derivatives with alkynyl side chains, variations in the linker length and the nature of the terminal group had a profound impact on their antifungal potency. researchgate.net
Quantitative structure-activity relationship (QSAR) studies have also been employed to understand the impact of molecular descriptors, including those related to the size and hydrophobicity of substituents and linkers, on the biological activity of 1,2,4-triazole derivatives. researchgate.netresearchgate.netmdpi.com These studies often reveal that there is an optimal range for the length of an alkyl chain linker to achieve maximum biological effect.
The following interactive table presents data from studies on related triazole analogues where the alkylene linker has been varied, illustrating the impact on their biological activity.
| Parent Compound Scaffold | Linker Variation (n) | Biological Activity (e.g., MIC, IC₅₀) | Fungal Strain | Reference |
| Bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)alkane | n=0 (Oxalic) | - | - | nih.gov |
| Bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)alkane | n=1 (Malonic) | - | - | nih.gov |
| Bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)alkane | n=2 (Succinic) | - | - | nih.gov |
| Bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)alkane | n=4 (Adipic) | - | - | nih.gov |
| Triazole with alkynyl side chain | Varied alkynyl linkers | MIC₈₀ = 0.0156–0.5 µg/mL | Candida and Cryptococcus species | imist.ma |
Catalytic Reactions and Their Efficacy in Triazole Synthesis
The synthesis of the 1,2,4-triazole ring is a fundamental step in the preparation of this compound and its analogues. Various catalytic methods have been developed to improve the efficiency, regioselectivity, and substrate scope of triazole synthesis. Copper and rhodium catalysts have emerged as particularly effective in these transformations.
Copper-catalyzed reactions are widely used for the synthesis of both 1,2,3- and 1,2,4-triazoles. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry for the synthesis of 1,2,3-triazoles. nih.gov For the synthesis of 1,2,4-triazoles, copper catalysts have been employed in various one-pot procedures. For example, a copper-catalyzed one-pot synthesis of substituted 1,2,4-triazoles from nitriles and hydroxylamine (B1172632) has been reported. nih.gov The use of Cu(OAc)₂ as a catalyst in the reaction of nitriles with amines under microwave irradiation has also been shown to produce 1,2,4-triazoles. nih.gov Furthermore, ligand-free CuCl has been used to catalyze the N-arylation of 1,2,4-triazoles with aryl bromides in good to excellent yields. beilstein-journals.org
Rhodium catalysts have also demonstrated significant utility in the synthesis and transformation of triazoles. Rhodium(II) catalysts can catalyze the denitrogenation of N-sulfonyl-1,2,3-triazoles to form rhodium iminocarbenoids, which can then react with various partners to yield other heterocyclic systems. nih.gov While much of the work on rhodium catalysis has focused on the transformation of 1,2,3-triazoles, the development of rhodium-catalyzed methods for the direct synthesis of 1,2,4-triazoles is an active area of research.
The efficacy of different catalytic systems for the synthesis of 4-aryl-4H-1,2,4-triazoles can be compared based on factors such as reaction yield, reaction time, temperature, and catalyst loading. The following interactive table provides a comparison of different catalytic methods used in the synthesis of 4-substituted-1,2,4-triazoles.
| Reaction Type | Catalyst | Base/Additives | Solvent | Temperature (°C) | Yield (%) | Reference |
| N-Arylation of 4-substituted-1,2,4-triazole | Cu(OAc)₂ (10 mol%) | - | Acetonitrile | 100 | >95 (conversion) | researchgate.netacs.org |
| N-Arylation of 1,2,4-triazole | CuCl (10 mol%) | K₂CO₃ | DMF | 120 | up to 88 | beilstein-journals.org |
| Synthesis from nitriles and hydroxylamine | Cu(OAc)₂ | - | - | - | Moderate to good | nih.gov |
| Synthesis from nitriles and amines | Cu(OAc)₂ | - | Aryl nitrile | 120 (MW) | Low to moderate | nih.gov |
| Suzuki Cross-Coupling | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ / NBu₄Br | Toluene/H₂O/EtOH | 130 | 37-99 | mdpi.com |
| Transformation of 1,2,3-triazoles | Rh₂(OAc)₄ (2 mol%) | - | Toluene | 100 | - | nih.gov |
Biological Activity and Pharmacological Potential of 4 Fluoro 2 4h 1,2,4 Triazol 4 Yl Phenol Derivatives
Antimicrobial Activity Spectrum
Derivatives of 1,2,4-triazole (B32235) are known to possess significant antimicrobial properties, which has prompted extensive research into their efficacy against various pathogens. sci-hub.senih.gov
The antibacterial potential of 1,2,4-triazole derivatives has been demonstrated against a range of both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain 1,2,4-triazole derivatives have shown considerable activity against strains like Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli (Gram-negative). nih.gov The introduction of a fluorine atom to the triazole scaffold can play a crucial role in enhancing antibacterial activity. nih.gov Some fluorinated 1,2,4-triazole derivatives have exhibited potent inhibition against Gram-negative bacterial strains, with reported Minimum Inhibitory Concentrations (MIC) as low as 16 µg/mL. nih.gov The hybridization of the 1,2,4-triazole ring with other bioactive molecules, such as quinolones, has yielded compounds with high inhibitory efficacy against both bacterial types, with MIC values ranging from 0.25 to 32 µg/mL. nih.gov
Table 1: Antibacterial Activity of Selected 1,2,4-Triazole Derivatives
| Compound Type | Bacterial Strain | Activity (MIC) |
|---|---|---|
| Fluorinated 1,2,4-triazole derivative | Gram-negative strains | 16 µg/mL nih.gov |
This table is interactive. Click on the headers to sort the data.
The 1,2,4-triazole core is a key pharmacophore in a variety of antifungal drugs. researchgate.net Derivatives of 1,2,4-triazole have shown a broad range of activity against various fungal pathogens. nih.gov For example, certain novel 1,2,4-triazole derivatives have demonstrated potent activity against fungi such as Candida albicans and Cryptococcus neoformans, with MIC values ranging from 0.0156 to 2.0 μg/mL. nih.gov The antifungal efficacy of these compounds is often superior to that of established drugs like fluconazole (B54011), particularly against resistant strains. nih.gov Some thiazolyl-1,2,3-triazolyl-alcohol derivatives have shown promising antifungal activity against Aspergillus niger, with MIC values between 31.25 and 62.5 µg/mL. epa.gov
Table 2: Antifungal Activity of Selected 1,2,4-Triazole Derivatives
| Compound Type | Fungal Strain | Activity (MIC) |
|---|---|---|
| 1,2,4-Triazole derivatives with 1,2,3-benzotriazine-4-one | Candida albicans, Cryptococcus neoformans | 0.0156 to 2.0 μg/mL nih.gov |
This table is interactive. Click on the headers to sort the data.
The primary antifungal mechanism of action for triazole compounds involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.govnih.gov Specifically, triazoles target and inhibit the cytochrome P450 enzyme 14α-demethylase (CYP51), which leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth. nih.govnih.gov A secondary mechanism has also been identified where triazole-mediated inhibition of CYP51 activity leads to negative feedback regulation of HMG-CoA reductase, the rate-limiting enzyme in the sterol biosynthesis pathway. nih.gov In terms of antibacterial action, some triazole derivatives may function by inhibiting bacterial DNA synthesis. mdpi.com Studies on certain triazolyl-pterostilbene derivatives suggest that they may act as DNA polymerase inhibitors without damaging the bacterial cell wall or membrane. mdpi.com
Enzyme Inhibitory Profiles
In addition to their antimicrobial properties, derivatives of 4-fluoro-2-(4H-1,2,4-triazol-4-yl)phenol are being investigated for their potential to inhibit key enzymes involved in hormone-dependent diseases.
Steroid sulfatase (STS) is a crucial enzyme in the biosynthesis of active estrogens and androgens from inactive steroid sulfates. nih.gov As such, it is a significant target for the development of therapies for hormone-dependent cancers. nih.gov A series of fluorinated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)-phenyl sulfamates have been synthesized and evaluated as STS inhibitors. nih.gov The introduction of fluorine atoms at the meta position of the terminal aromatic ring was found to result in the highest inhibitory effects in enzymatic assays. nih.govnih.gov The most active of these analogs demonstrated an IC₅₀ value of 36 nM against the STS enzyme. nih.govnih.gov Molecular docking studies suggest that the fluorine atoms may interact with the Arg98 residue in the STS active site, stabilizing the inhibitor-enzyme complex and enhancing inhibitory activity. nih.govresearchgate.net
Table 3: Steroid Sulfatase (STS) Inhibition by Fluorinated Triazole Derivatives
| Compound | STS Inhibition (IC₅₀) |
|---|
This table is interactive. Click on the headers to sort the data.
Aromatase is a key enzyme that catalyzes the final step in estrogen biosynthesis, making it a prime target for the treatment of estrogen-responsive breast cancer. nih.govmdpi.com Non-steroidal aromatase inhibitors often contain a triazole moiety. nih.govmdpi.com The development of dual aromatase-sulfatase inhibitors (DASIs) is a promising strategy for a more effective treatment of hormone-dependent breast cancer. nih.govendocrine-abstracts.orgnih.gov Derivatives of 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate (B1201201) have been synthesized and evaluated for their dual inhibitory activity. nih.gov In one study, an imidazole (B134444) derivative was identified as the most potent in vitro DASI. nih.gov The substitution of a single halogen atom on the sulfamate-bearing phenyl ring at the ortho position to the sulfamate group was found to be more effective for inhibiting aromatase. nih.gov For example, a brominated derivative with this structural feature showed an IC₅₀ of 0.82 nM against aromatase. nih.gov
Table 4: Aromatase Inhibition by Triazole Derivatives
| Compound Type | Aromatase Inhibition (IC₅₀) |
|---|---|
| Brominated 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate derivative | 0.82 nM nih.gov |
This table is interactive. Click on the headers to sort the data.
Dual Aromatase-Sulfatase Inhibition (DASI) Mechanisms
The simultaneous inhibition of aromatase and steroid sulfatase (STS) presents a synergistic approach to treating hormone-dependent breast cancer. nih.gov Derivatives of 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate are recognized as first-generation dual aromatase and sulfatase inhibitors (DASIs). nih.gov The core structure, featuring a triazole moiety, is crucial for binding to the aromatase enzyme. One of the most potent in vitro DASIs identified is an imidazole derivative, with IC50 values against aromatase and steroid sulfatase in a JEG-3 cell preparation of 0.2 and 2.5 nM, respectively. nih.govbath.ac.uk The parent phenol (B47542) of this compound demonstrates remarkable aromatase inhibition with an IC50 value of 0.028 nM in the same assay. nih.govbath.ac.uk
For instance, 2-bromo-4-(2-(4-cyanophenyl)-2-(1H-1,2,4-triazol-1-yl)ethyl)phenyl sulfamate stands out as a highly potent DASI, with an aromatase IC50 of 0.87 nM and an STS IC50 of 593 nM. nih.gov Further investigation into its stereochemistry revealed that the S-(+)-enantiomer is the more active inhibitor for both enzymes, with an IC50 of 0.52 nM for aromatase and 280 nM for STS. nih.gov This highlights the stereo-selectivity of the enzymatic inhibition.
The mechanism of action involves the sulfamate group of the inhibitor undergoing a nucleophilic substitution reaction with the formylglycine residue in the active site of STS, leading to the sulfamoylation and irreversible inactivation of the enzyme. For aromatase, the triazole nitrogen atom coordinates with the heme iron atom in the enzyme's active site, thereby blocking its catalytic activity. The phenol group on these inhibitors is a key structural feature for aromatase binding.
| Compound | Aromatase IC50 (nM) | STS IC50 (nM) |
|---|---|---|
| Imidazole derivative | 0.2 | 2.5 |
| Parent phenol of imidazole derivative | 0.028 | - |
| 2-bromo-4-(2-(4-cyanophenyl)-2-(1H-1,2,4-triazol-1-yl)ethyl)phenyl sulfamate (racemic) | 0.87 | 593 |
| S-(+)-enantiomer of 2-bromo-4-(2-(4-cyanophenyl)-2-(1H-1,2,4-triazol-1-yl)ethyl)phenyl sulfamate | 0.52 | 280 |
JNK Pathway Inhibition
The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade involved in cellular responses to stress, and its dysregulation is implicated in various diseases, including cancer. Certain 1,2,4-triazole derivatives have been identified as inhibitors of focal adhesion kinase (FAK), a non-receptor tyrosine kinase that plays a pivotal role in cell survival and proliferation. nih.gov Inhibition of FAK can lead to the downregulation of its downstream signaling pathways, including the JNK pathway.
For example, specific 5-pyridinyl-1,2,4-triazole derivatives have been shown to repress FAK phosphorylation. nih.gov This inhibition, in turn, suppresses the pro-survival pathways by decreasing the phosphorylation levels of downstream proteins such as PI3K, Akt, and JNK. nih.gov While direct inhibition of the JNK pathway by this compound itself has not been extensively detailed, the established activity of analogous triazole compounds suggests a potential mechanism. One potent derivative, compound 3d from a studied series, exhibited significant FAK inhibitory activity with an IC50 value of 18.10 nM, which was superior to the reference compound GSK-2256098 (IC50 = 22.14 nM). nih.gov This highlights the potential of the triazole scaffold in modulating the FAK/JNK signaling axis.
Macrophage Migration Inhibitory Factor (MIF) Binding and Activity Modulation
Macrophage migration inhibitory factor (MIF) is a pleiotropic cytokine involved in inflammation, autoimmune diseases, and cancer. nih.gov The development of small molecule inhibitors targeting MIF is an active area of research. Structure-activity relationship studies on a series of 4-substituted triazole-phenols have provided valuable insights into their binding and inhibition of MIF's tautomerase activity. nih.gov
These studies revealed that the most potent inhibitors in this class exhibit activities in the low micromolar range. nih.gov Enzyme kinetic analyses have demonstrated that these triazole-phenol compounds act as competitive and reversible inhibitors of MIF. nih.gov The binding of these inhibitors to the enzyme has been further confirmed using microscale thermophoresis (MST) assays. nih.gov Molecular modeling has been employed to understand the observed structure-activity relationships. For instance, the most potent inhibitor from one study, compound 2d, not only inhibited MIF's enzymatic activity but also attenuated MIF-induced ERK phosphorylation in A549 cells, demonstrating its potential in cell-based models. nih.gov
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes. The inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. Novel 1,2,4-triazole derivatives have been synthesized and evaluated for their inhibitory efficacy against several human carbonic anhydrase (hCA) isoforms, including hCA I, II, IX, and XII. nih.gov
Many of these triazole-based compounds have shown selective inhibition towards the tumor-associated isoforms hCA IX and XII over the off-target cytosolic isoforms hCA I and II. nih.gov This selectivity is a desirable characteristic for potential anticancer agents. The inhibitory mechanism of these compounds typically involves the coordination of the triazole ring or a sulfonamide moiety to the zinc ion in the active site of the enzyme. The phenol group can also contribute to the binding affinity and selectivity.
Other Investigated Pharmacological Activities of Triazole-Phenol Analogues
Anticonvulsant Properties
The 1,2,4-triazole nucleus is a well-established pharmacophore in the development of anticonvulsant agents. nih.govzsmu.edu.ua Numerous derivatives incorporating this heterocyclic system have demonstrated significant anticonvulsant activity in various preclinical models. For example, a series of 4-(4-alkoxylphenyl)-3-ethyl-4H-1,2,4-triazole derivatives have been designed as ring-opening analogues of known anticonvulsants, with the rationale that a rotatable triazole ring might enhance receptor affinity. nih.gov
In the pentylenetetrazole (PTZ) seizure model, a potent 3-amino-5-(4-chloro-2-phenoxyphenyl)-4H-1,2,4-triazole derivative (compound 32a) showed an ED50 of 1.4 mg/kg, which is comparable to the standard drug diazepam (ED50 = 1.2 mg/kg). nih.gov Another study reported that 2-(1H-1,2,4-triazol-1-yl)-N-(2,6-dimethylphenyl)acetamide provided 87.5% protection against electroshock-induced seizures in mice at a dose of 100 mg/kg. nih.gov The anticonvulsant activity of these compounds is often attributed to their ability to interact with voltage-gated sodium channels or enhance GABAergic neurotransmission.
| Compound | Seizure Model | Activity |
|---|---|---|
| 3-amino-5-(4-chloro-2-phenoxyphenyl)-4H-1,2,4-triazole derivative (32a) | PTZ | ED50 = 1.4 mg/kg |
| Diazepam (reference) | PTZ | ED50 = 1.2 mg/kg |
| 2-(1H-1,2,4-triazol-1-yl)-N-(2,6-dimethylphenyl)acetamide | Maximal Electroshock | 87.5% protection at 100 mg/kg |
Anti-inflammatory Effects
The triazole scaffold is also a key feature in many compounds with anti-inflammatory properties. nih.gov The anti-inflammatory mechanism of triazole derivatives is often linked to the inhibition of cyclooxygenase-2 (COX-2), an enzyme that catalyzes the synthesis of pro-inflammatory mediators like prostaglandins. biomedpharmajournal.org
In a study investigating new 1,2,3-triazole derivatives of ibuprofen, several compounds exhibited significant in vivo anti-inflammatory activity in the carrageenan-induced rat paw edema model. d-nb.info One of the most potent compounds, bearing a 4-nitrobenzyl group on the triazole ring, showed 94.01% inhibition of inflammation at 3 hours, which was comparable to the reference drug ibuprofen. d-nb.info The presence of electron-withdrawing groups on the phenyl ring attached to the triazole was found to enhance the anti-inflammatory activity. d-nb.info Another study on 1,4-disubstituted 1H-1,2,3-triazole derivatives demonstrated that a lead compound reduced paw edema by 78% and significantly modulated the levels of inflammatory cytokines, including a 3.25-fold increase in the anti-inflammatory IL-4 and a significant decrease in the pro-inflammatory IL-6 and TNF-α. biomedpharmajournal.org
Anticancer and Antiproliferative Activity in Cell Lines
Derivatives containing fluorophenyl and triazole moieties have demonstrated significant potential as anticancer agents. The incorporation of a fluorine atom can enhance metabolic stability and binding affinity, making these compounds promising candidates for drug development. frontiersin.org Research has focused on various cancer cell lines, revealing potent antiproliferative effects.
One study reported a series of novel 1,2,3-triazole derivatives, among which compounds bearing a fluorophenyl group showed notable cytotoxicity against several human cancer cell lines. frontiersin.org For example, compounds with a trifluoromethyl (CF3) group, a related fluorinated moiety, were found to be more active than their non-fluorinated counterparts. nih.gov Specifically, certain 1,2,3-triazole hybrids exhibited IC50 values in the range of 0.73–11.61 µM against human gastric (MGC-803), breast (MCF-7), prostate (PC-3), and esophageal (EC-109) cancer cell lines. frontiersin.org
Another investigation into oleanolic acid derivatives led to the synthesis of N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide, a compound that significantly inhibited the proliferation of breast cancer cells. This derivative displayed potent cytotoxic activity in a dose- and time-dependent manner against MCF-7, MDA-MB-231, and SK-BR-3 human breast cancer cell lines. The mechanism of action was found to involve the induction of apoptosis by stimulating oxidative stress and suppressing the Notch-AKT signaling pathway.
| Cell Line | Treatment Time | IC50 (µmol/L) |
|---|---|---|
| MCF-7 | 24 h | 2.96 |
| MCF-7 | 48 h | 1.06 |
| MDA-MB-231 | 24 h | 0.80 |
| MDA-MB-231 | 48 h | 0.67 |
| SK-BR-3 | 24 h | 1.21 |
| SK-BR-3 | 48 h | 0.79 |
Antimalarial Activity
The development of new antimalarial agents is critical due to the rise of drug-resistant strains of Plasmodium falciparum. nih.gov Triazole-based compounds have emerged as a promising area of research in this field. researchgate.netnih.gov Studies on fluorinated 1,2,4-triazole derivatives have indicated their potential as antimalarial agents.
In one study, a fluorinated 1,2,4-triazole derivative was reported to exhibit moderate activity against strains of Plasmodium falciparum, with an IC50 value of 1.2 µM. frontiersin.org Further research into a series of 1,2,4-triazolo[4,3-a]pyrazine scaffolds, known as OSM Series 4, also explored the impact of fluorination. nih.gov While the parent ether-linked compounds showed strong antimalarial activity with IC50 values ranging from 0.2 to 1.2 µM, the introduction of fluoroalkyl moieties at the C-8 position of the scaffold led to a reduction or complete loss of activity. nih.gov This suggests that the position and nature of the fluorine substitution are critical for antimalarial efficacy.
| Compound Type | Target Organism | Activity (IC50) |
|---|---|---|
| Fluorinated 1,2,4-triazole derivative | Plasmodium falciparum | 1.2 µM |
| Ether-linked 1,2,4-triazolo[4,3-a]pyrazines | Plasmodium falciparum | 0.2 - 1.2 µM |
Antiviral Potential
The 1,2,4-triazole nucleus is a core component of several established antiviral drugs, such as Ribavirin, highlighting the scaffold's importance in antiviral research. nih.goveurekaselect.combohrium.com The incorporation of fluorine into triazole derivatives is a strategy being explored to develop new antiviral agents with improved properties. frontiersin.org
Research has shown that triazoloazines modified with fluoroglycine exhibit significant activity against the influenza A (H1N1) virus. nih.govbohrium.com Molecular modeling suggests that these compounds target the viral hemagglutinin protein, which is essential for the virus's ability to attach to host cells. nih.gov In another study, a library of fused 1,2,3-triazole analogs was screened for activity against a human coronavirus (229E). A fluorinated derivative within this series proved to be the most potent antiviral agent identified, with an EC50 value of 8.95 µM. frontiersin.orgnih.gov These findings underscore the potential of fluorinated triazole structures in the development of treatments for a range of viral infections.
Neuropharmacological Activities (e.g., Antidepressant, Anxiolytic)
Triazole derivatives have been widely investigated for their effects on the central nervous system (CNS), with compounds showing antidepressant, anxiolytic, and anticonvulsant activities. nih.govcyberleninka.runih.govresearchgate.net The introduction of a fluorophenyl group is a common strategy in the design of CNS-active agents to enhance potency and pharmacokinetic properties.
In a study on triazole-containing quinolinones, several derivatives with fluorobenzyl groups demonstrated potent antidepressant activity in the forced swim test (FST), a common animal model for screening antidepressant drugs. nih.govmdpi.com Some of these compounds showed a more significant reduction in immobility time compared to the reference drug fluoxetine. nih.gov
Furthermore, in the area of anticonvulsant research, a fused thiazolo[3,2-b] frontiersin.orgnih.govresearchgate.nettriazole derivative, 6-(4-fluorophenyl)thiazolo[3,2-b] frontiersin.orgnih.govresearchgate.nettriazole, was identified as a potent and selective agent against maximal electroshock (MES)-induced seizures. nih.govnih.govresearchgate.net This compound exhibited an ED50 value of 49.1 mg/kg in the MES test, indicating its potential for controlling seizures. nih.govnih.gov This body of research suggests that fluorophenyl-triazole scaffolds are promising for the development of new treatments for a variety of neurological disorders.
| Compound | Activity Type | Model | Result (ED50) |
|---|---|---|---|
| 6-(4-fluorophenyl)thiazolo[3,2-b] frontiersin.orgnih.govresearchgate.nettriazole | Anticonvulsant | Maximal Electroshock (MES) | 49.1 mg/kg |
Mechanistic Investigations and Molecular Interactions of 4 Fluoro 2 4h 1,2,4 Triazol 4 Yl Phenol and Its Derivatives
Elucidation of Ligand-Receptor Binding Modes and Interactions
The interaction of 4-fluoro-2-(4H-1,2,4-triazol-4-yl)phenol and its derivatives with biological receptors is a complex interplay of various non-covalent forces. The triazole ring itself is susceptible to hydrogen bonding, coordination with metal ions, and hydrophobic interactions, allowing it to readily bind with diverse enzymes and receptors. frontiersin.org
Hydrogen bonds are critical for the high-affinity binding of 1,2,4-triazole (B32235) derivatives to their biological targets. nih.gov The nitrogen atoms within the triazole ring act as hydrogen bond acceptors, while the phenolic hydroxyl group can act as a hydrogen bond donor. In the crystal structure of related compounds, such as 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol, molecules are linked by strong O—H···N hydrogen bonds into chains. researchgate.net Similarly, intramolecular O—H···N hydrogen bonds are observed in other related phenol-containing structures. researchgate.netnih.gov These interactions are crucial for orienting the ligand within the active site of a protein, contributing significantly to binding affinity and specificity.
Analysis of Enzymatic Pathways and Target Engagement
Derivatives of 1,2,4-triazole are well-known for their ability to inhibit specific enzymes, a characteristic that forms the basis of their therapeutic applications. nih.gov A primary target for many triazole-based compounds is the cytochrome P450 family of enzymes. For example, antifungal drugs like fluconazole (B54011) target lanosterol (B1674476) 14α-demethylase (a cytochrome P450 enzyme) to inhibit the synthesis of ergosterol (B1671047), a vital component of fungal cell membranes. nih.gov
In the context of cancer therapy, triazole derivatives have been developed as potent aromatase inhibitors. Aromatase (cytochrome P450 19A1) is the enzyme responsible for the final step in estrogen biosynthesis. By inhibiting this enzyme, these compounds reduce estrogen levels, which is a key strategy in treating hormone-receptor-positive breast cancer. The nitrogen atoms of the triazole ring are crucial for this inhibitory activity, as they coordinate with the heme iron atom in the active site of the aromatase enzyme, effectively blocking its function.
The table below shows the inhibitory activity of a parent phenol (B47542) compound and a related imidazole (B134444) derivative against aromatase, demonstrating the high potency that can be achieved with this class of compounds. nih.gov
| Compound | Aromatase IC₅₀ (nM) |
| Parent Phenol | 0.028 |
| Imidazole Derivative | 0.2 |
| IC₅₀ values were determined in a JEG-3 cell preparation. |
Investigation of Cellular Effects and Signal Transduction Pathway Modulation
The engagement of this compound and its derivatives with their enzymatic targets triggers a cascade of cellular effects by modulating key signal transduction pathways. For instance, by inhibiting aromatase, these compounds decrease the production of estrogens, thereby reducing the activation of estrogen receptors. This leads to the downregulation of estrogen-responsive genes that are involved in cell proliferation and survival, ultimately inhibiting the growth of estrogen-dependent cancer cells.
In other contexts, triazole derivatives have been shown to modulate different signaling pathways. For example, certain 4-(1,2,3-triazole)phenol derivatives have been identified as inhibitors of macrophage migration inhibitory factor (MIF). researchgate.net One potent inhibitor from this class was found to attenuate MIF-induced ERK phosphorylation in A549 lung cancer cells, demonstrating an impact on the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival. researchgate.net Furthermore, some triazole-quinolinone hybrids have been shown to induce apoptosis in cancer cells by activating caspases and pro-apoptotic proteins like Bax, while down-regulating anti-apoptotic proteins like Bcl2. mdpi.com
Coordination Chemistry with Metal Ions in Biological Systems and its Pharmacological Impact
The 1,2,4-triazole ring is an excellent ligand for coordinating with metal ions, a property that is fundamental to its mechanism of action against metalloenzymes and contributes significantly to the pharmacological profile of its derivatives. frontiersin.orgresearchgate.netnih.gov The nitrogen atoms of the triazole ring can act as donor atoms, forming stable complexes with a wide range of metal ions, including iron, copper, zinc, and cobalt. researchgate.netresearchgate.net
This coordinating ability is the cornerstone of the inhibitory action of many triazole-based drugs against cytochrome P450 enzymes. The heme group in these enzymes contains a central iron atom, and the triazole ring binds directly to this iron, preventing the enzyme from carrying out its normal catalytic function. nih.gov
Furthermore, the formation of metal complexes with triazole derivatives can significantly enhance their pharmacological properties. researchgate.netnih.gov Chelation with metal ions can improve the pharmacokinetic and pharmacodynamic nature of the parent drug. researchgate.net Studies have shown that metal complexes of triazole-derived ligands often exhibit enhanced antibacterial, antifungal, and anticancer activities compared to the ligands alone. researchgate.netnih.gov This enhancement is attributed to factors such as increased lipophilicity, which can facilitate passage through cell membranes, and the ability of the metal ion itself to interfere with normal cellular processes in pathogens or cancer cells. researchgate.net For instance, research on macrophage migration inhibitory factor (MIF) revealed that transition metals like copper(II) and zinc(II) can inhibit its enzymatic activity, suggesting that triazole derivatives could potentially exert their effects through mechanisms involving the modulation of metal ion activity within biological systems. researchgate.net
Based on a comprehensive search of available scientific literature, there are no specific computational and theoretical studies published that focus solely on the chemical compound “this compound” corresponding to the detailed outline provided.
While computational studies have been conducted on structurally similar compounds, such as 2-(4H-1,2,4-triazol-4-yl)phenol and other 1,2,4-triazole derivatives, the strict requirement to focus exclusively on "this compound" prevents the inclusion of that data in this article.
Therefore, it is not possible to provide the requested detailed article at this time.
Computational and Theoretical Studies on 4 Fluoro 2 4h 1,2,4 Triazol 4 Yl Phenol
Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For 1,2,4-triazole (B32235) derivatives, which are known for a wide spectrum of biological activities including antifungal and anticancer properties, QSAR models help in predicting the activity of newly designed compounds, thereby saving time and resources in drug discovery. nih.govnih.gov
A typical 2D-QSAR study on triazole derivatives involves the calculation of various molecular descriptors, which can be categorized as electronic, steric, hydrophobic, and topological. These descriptors are then correlated with the biological activity, often expressed as the negative logarithm of the half-maximal inhibitory concentration (pIC50) or minimum inhibitory concentration (pMIC), using statistical methods like multiple linear regression (MLR).
Table 1: Common Descriptors Used in QSAR Studies of Triazole Derivatives
| Descriptor Type | Examples | Significance |
| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Influence electrostatic interactions and reactivity. |
| Steric | Molar refractivity (MR), Molecular weight (MW) | Relate to the size and shape of the molecule, affecting receptor fit. |
| Hydrophobic | Log P (octanol-water partition coefficient) | Governs the compound's ability to cross cell membranes. |
| Topological | Connectivity indices, Wiener index | Describe the branching and connectivity of the molecular structure. |
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), offer a more detailed insight by considering the 3D arrangement of the molecules. nih.govnih.gov In a CoMFA study, a set of structurally related compounds, like various substituted 1,2,4-triazoles, are aligned based on a common scaffold. The steric and electrostatic fields around each molecule are then calculated using a probe atom at various grid points. researchgate.net The resulting field values are used as descriptors in a partial least squares (PLS) analysis to build a predictive model.
The output of a CoMFA study is often visualized as 3D contour maps. These maps highlight regions where modifications to the molecular structure are likely to enhance or diminish biological activity. For instance, a green contour might indicate that a bulky substituent is favored in that region for increased activity, while a red contour could suggest that an electronegative group is beneficial. nih.gov
Table 2: Illustrative Statistical Parameters from a Hypothetical CoMFA Study on Triazole Derivatives
| Parameter | Value | Interpretation |
| q² (Cross-validated r²) | > 0.5 | Indicates good internal predictive ability of the model. |
| r² (Non-cross-validated r²) | > 0.6 | Shows a good correlation between the predicted and experimental activities. |
| Standard Error of Estimate | Low value | Represents the precision of the predictions. |
| F-statistic | High value | Indicates the statistical significance of the regression model. |
Intermolecular Interaction Analysis through Hirshfeld Surfaces and Crystal Packing
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is based on the electron distribution of a molecule in a crystal, calculated from X-ray diffraction data. For a given molecule, the Hirshfeld surface is defined as the region where the contribution of its electron density to the total electron density of the crystal is greater than that of any other molecule.
The analysis of the Hirshfeld surface provides valuable information about the nature and extent of intermolecular contacts. By mapping properties like d_norm (normalized contact distance), shape index, and curvedness onto the surface, one can identify and characterize various interactions such as hydrogen bonds, halogen bonds, and π-π stacking.
For a compound like 4-fluoro-2-(4H-1,2,4-triazol-4-yl)phenol, Hirshfeld surface analysis would be instrumental in understanding how the fluorine, hydroxyl, and triazole moieties participate in intermolecular bonding. The presence of a fluorine atom allows for the possibility of C-H···F hydrogen bonds and F···F contacts. The hydroxyl group is a strong hydrogen bond donor and acceptor, likely forming O-H···N or O-H···O interactions. The triazole ring, with its nitrogen atoms, can also act as a hydrogen bond acceptor and participate in π-π stacking interactions.
Table 3: Hypothetical Intermolecular Contacts and Their Percentage Contributions for a Fluorinated Triazole Phenol (B47542) Derivative
| Contact Type | Percentage Contribution | Significance in Crystal Packing |
| H···H | 40-50% | Represents the van der Waals surface of the molecule. |
| O···H / H···O | 15-25% | Indicates the presence of strong hydrogen bonds involving the hydroxyl group. |
| N···H / H···N | 10-20% | Suggests hydrogen bonding involving the triazole nitrogen atoms. |
| F···H / H···F | 5-15% | Highlights the role of the fluorine atom in C-H···F interactions. |
| C···C | 3-8% | Points to the presence of π-π stacking interactions between aromatic rings. |
The crystal packing analysis, complemented by Hirshfeld surface analysis, reveals how these intermolecular interactions guide the assembly of molecules into a three-dimensional crystal structure. Understanding the crystal packing is crucial as it can influence the physicochemical properties of the solid-state material, such as solubility, stability, and bioavailability.
Future Research Directions and Unaddressed Gaps for 4 Fluoro 2 4h 1,2,4 Triazol 4 Yl Phenol
Exploration of Novel and Sustainable Synthetic Pathways
The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern pharmaceutical research. Future efforts for synthesizing 4-fluoro-2-(4H-1,2,4-triazol-4-yl)phenol and its derivatives should pivot towards green chemistry principles to reduce waste, energy consumption, and the use of hazardous materials. acs.org
Key areas for exploration include:
Microwave-Assisted Organic Synthesis (MAOS): This technique offers a substantial acceleration of chemical reactions, often leading to higher yields and cleaner products in a fraction of the time required by conventional heating methods. mdpi.comnih.gov Applying microwave irradiation to the cyclization steps in the formation of the 1,2,4-triazole (B32235) ring could significantly improve the efficiency of synthesizing the target compound. iapchem.org
One-Pot Reactions: Designing a synthetic sequence where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates can dramatically improve efficiency and reduce solvent waste. mdpi.com A one-pot approach for this compound could involve the sequential condensation and cyclization of the necessary precursors. mdpi.com
Eco-Friendly Solvents and Catalysts: Research into replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or polyethylene (B3416737) glycol is crucial. drughunter.com Furthermore, the use of recyclable and non-toxic catalysts, such as ceric ammonium (B1175870) nitrate (B79036), can minimize the environmental impact of the synthesis. drughunter.com
| Synthetic Method | Key Advantages | Potential Application for Target Compound | References |
|---|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, improved purity. | Acceleration of the triazole ring formation step. | mdpi.com, iapchem.org, nih.gov |
| One-Pot Synthesis | Increased efficiency, reduced solvent waste and purification steps. | Combining the formation of an intermediate with subsequent cyclodehydration in a single vessel. | drughunter.com, mdpi.com |
| Green Catalysis | Use of recyclable, non-toxic catalysts, and environmentally benign solvents. | Employing catalysts like ceric ammonium nitrate in solvents such as polyethylene glycol. | drughunter.com |
Design and Synthesis of Advanced Derivatives with Enhanced Potency, Selectivity, and Multi-Target Activity
Strategic modifications could include:
Substitution on the Phenolic Ring: Introducing additional functional groups (e.g., chloro, bromo, methyl, methoxy) to the phenol (B47542) ring can modulate the compound's lipophilicity, electronic properties, and steric profile, potentially enhancing its binding affinity and selectivity for its biological target.
Bioisosteric Replacement: Replacing the fluorine atom or the hydroxyl group with other bioisosteres could improve pharmacokinetic properties or introduce new interactions with the target protein.
Hybrid Molecule Design: Combining the this compound moiety with another known pharmacophore could lead to hybrid compounds with dual or multi-target activity, a promising strategy for complex diseases. premierscience.com For instance, linking it to a scaffold known to inhibit a complementary pathway could result in synergistic effects.
| Derivative Design Strategy | Rationale | Potential Outcome | References |
|---|---|---|---|
| Phenolic Ring Substitution | Modulate electronic and steric properties to optimize target binding. | Enhanced potency and selectivity. | researchgate.net |
| Addition of Aliphatic Chains | Optimize hydrophobic interactions within the target's binding pocket. | Improved binding affinity. | researchgate.net |
| Creation of Hybrid Molecules | Combine pharmacophores to engage multiple biological targets simultaneously. | Synergistic efficacy, potential to overcome drug resistance. | premierscience.com |
Application of Biophysical Techniques for Deeper Mechanistic Elucidation
Future studies should employ a suite of these methods:
Surface Plasmon Resonance (SPR): To provide real-time data on the kinetics of binding, including association (kon) and dissociation (koff) rates, which are crucial for understanding the drug-target residence time. nih.gov
Isothermal Titration Calorimetry (ITC): To determine the thermodynamic signature of the binding event, including enthalpy (ΔH) and entropy (ΔS), offering a complete thermodynamic profile of the interaction. nih.gov
X-ray Crystallography: To obtain a high-resolution, three-dimensional structure of the compound bound to its target protein. preprints.orgmdpi.com This structural information is paramount for understanding the precise binding mode and guiding further structure-based drug design efforts. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: To study the interaction in solution, providing information on which parts of the compound and the protein are involved in the binding and characterizing any conformational changes that occur upon complex formation. simulations-plus.com
Integration of Advanced Omics Technologies for Comprehensive Biological Profiling
To fully understand the biological effects of this compound, a systems-level approach is necessary. Omics technologies allow for a global assessment of changes in cellular molecules following compound treatment, providing a comprehensive picture of its mechanism of action and potential off-target effects. nih.gov
Key omics approaches to be integrated include:
Proteomics: This involves the large-scale study of proteins. By comparing the proteome of cells treated with the compound to untreated cells, researchers can identify the intended protein target, uncover unanticipated off-target interactions, and understand the downstream effects on cellular signaling pathways. technologynetworks.comnih.gov This is crucial for both elucidating the mechanism of action and assessing potential toxicity. nih.gov
Metabolomics: This technique focuses on the comprehensive analysis of metabolites in a biological system. Changes in metabolite concentrations can provide a functional readout of the cellular response to the compound, helping to clarify its mechanism of action and identify relevant biomarkers of efficacy.
Leveraging Artificial Intelligence and Machine Learning for Accelerated Compound Discovery and Optimization
Future applications include:
Virtual Screening and Hit Identification: ML models can be trained on large chemical datasets to screen virtual libraries of millions or even billions of compounds, identifying those with a high probability of being active against a specific target. This can prioritize synthetic efforts on the most promising candidates.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. nih.gov These algorithms can be constrained to generate novel 1,2,4-triazole derivatives predicted to have high affinity for the target, good pharmacokinetic properties, and synthetic feasibility.
ADMET Prediction: Early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to avoid late-stage failures. ML models can accurately predict these properties from a molecule's structure, allowing for the early-stage filtering and optimization of candidates. drughunter.comnih.gov
Synthesis Pathway Optimization: AI can be used to predict the outcomes of chemical reactions and even suggest optimal, novel synthetic routes, complementing the sustainable synthesis goals outlined in section 7.1.
| AI/ML Application | Description | Impact on Research | References |
|---|---|---|---|
| Predictive ADMET Modeling | Utilizing ML algorithms to forecast the pharmacokinetic and toxicity profiles of new derivatives from their chemical structures. | Reduces late-stage attrition by enabling early-stage optimization of drug-like properties. | , nih.gov, drughunter.com |
| De Novo Molecular Design | Employing generative models to create novel triazole structures tailored to bind a specific target with high affinity and selectivity. | Expands chemical space and accelerates the discovery of lead compounds with optimized properties. | , nih.gov |
| Reaction Pathway Optimization | AI algorithms analyze known reactions to predict optimal conditions and retrosynthetic pathways for synthesizing target molecules. | Accelerates synthesis, improves yields, and supports the development of sustainable chemical processes. | ,, |
Q & A
Q. What are the established synthetic routes for 4-fluoro-2-(4H-1,2,4-triazol-4-yl)phenol, and how do reaction conditions influence yield and purity?
The compound can be synthesized via condensation reactions between diformylhydrazine and fluorinated aminophenol derivatives under controlled thermal conditions. For example, a modified protocol based on the synthesis of 2-(4H-1,2,4-triazol-4-yl)phenol involves reacting diformylhydrazine with 4-fluoro-2-aminophenol in a sealed autoclave at 443 K for 48 hours, yielding crystals after purification with hot water and ethanol . Optimizing stoichiometry, solvent choice (e.g., ethanol for recrystallization), and reaction time is critical for achieving >60% yield and minimizing byproducts.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Key techniques include:
- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding patterns (e.g., triazole N-atom coordination and phenolic O–H interactions) .
- FTIR and NMR : Confirm functional groups (e.g., triazole C–N stretching at ~1,660 cm⁻¹) and fluorine-proton coupling in NMR .
- Elemental analysis : Validates purity (>98%) via C/H/N/S ratios .
Q. What are common impurities encountered during synthesis, and how are they identified and quantified?
Impurities may include unreacted aminophenol derivatives or triazole regioisomers. High-performance liquid chromatography (HPLC) with UV detection or LC-MS is recommended for separation and quantification. For example, structural analogs like (R,S)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)propanol are detectable at 0.1–3.5% levels using reverse-phase columns .
Q. What in vitro models are used to assess anticancer activity, and what parameters indicate efficacy?
The MCF-7 breast cancer cell line is widely employed. Efficacy is evaluated via:
Q. What stabilization methods are recommended for long-term storage?
Store the compound at 2–8°C in airtight, light-protected containers. Similar fluorinated phenols show stability for >12 months under these conditions, with periodic NMR or HPLC checks for degradation .
Advanced Research Questions
Q. How does the fluorine substitution at the para position affect the compound’s electronic properties and reactivity?
Fluorine’s electronegativity increases the phenolic O–H acidity (predicted pKa ~9.7) and alters electron density distribution in the aromatic ring, enhancing electrophilic substitution reactivity. Computational studies (e.g., DFT) reveal reduced HOMO-LUMO gaps (~4.5 eV), favoring charge-transfer interactions in metal complexes .
Q. What strategies optimize the compound’s solubility for in vitro biological assays?
Q. How does the triazole ring’s coordination behavior influence metal complex formation and bioactivity?
The triazole N-atoms act as strong σ-donors, forming stable complexes with Ag(I), Ni(II), and Pd(II). For example, Ag(I) complexes exhibit enhanced anticancer activity (IC₅₀ <10 μM) due to synergistic effects between metal ions and ligand π-π stacking with DNA .
Q. Are there contradictions in reported biological data, and how can experimental variables be standardized?
Discrepancies in IC₅₀ values (e.g., 5–50 μM across studies) arise from differences in cell passage numbers, serum concentrations, and assay incubation times. Standardization via CLSI guidelines (e.g., 24-hour serum starvation pre-treatment) improves reproducibility .
Q. What in silico approaches predict binding interactions with targets like tubulin?
Molecular docking (AutoDock Vina) and molecular dynamics simulations model interactions with tubulin’s colchicine-binding site. Key residues (β-Tyr224, α-Asn258) form hydrogen bonds with the triazole and phenolic groups, validated by mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
